Pyromorphite

説明

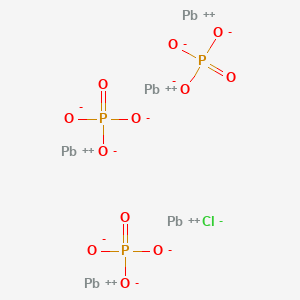

Structure

2D Structure

特性

CAS番号 |

12190-77-1 |

|---|---|

分子式 |

ClO12P3Pb5 |

分子量 |

1356 g/mol |

IUPAC名 |

lead(2+);chloride;triphosphate |

InChI |

InChI=1S/ClH.3H3O4P.5Pb/c;3*1-5(2,3)4;;;;;/h1H;3*(H3,1,2,3,4);;;;;/q;;;;5*+2/p-10 |

InChIキー |

ZWHCFDOODAQLLX-UHFFFAOYSA-D |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cl-].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2] |

正規SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cl-].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2] |

同義語 |

Pb5(PO4)3Cl Pb5Cl(PO4)3 pyromorphite |

製品の起源 |

United States |

Crystallographic and Structural Investigations of Pyromorphite

Atomic Site Occupancy and Interatomic Distances within the Pyromorphite Lattice

The this compound structure features two distinct crystallographic sites for the lead (Pb) cations, denoted as Pb1 (or M1) and Pb2 (or M2), and one site for the phosphate (B84403) (PO₄) tetrahedron. geoscienceworld.orgdiva-portal.org The Pb1 site is coordinated by nine oxygen atoms, while the Pb2 site is coordinated by six oxygen atoms and one chlorine atom. diva-portal.org The chlorine ions are located in columns along the c-axis at the corners of the unit cell. nih.gov

The interatomic distances, or bond lengths, between the constituent atoms are crucial for understanding the stability and properties of the crystal lattice. In the this compound structure, the Pb-O bond distances vary depending on the specific coordination environment. Studies have reported Pb(1)-O and Pb(2)-O bond distances ranging from approximately 2.321(7) Å to 3.281(4) Å. mdpi.com The phosphorus-oxygen (P-O) bond lengths within the phosphate tetrahedra are more constrained.

| Sample Type | a-axis (Å) | c-axis (Å) | Reference |

|---|---|---|---|

| Synthetic | 9.987 | 7.330 | arizona.edu |

| Synthetic (Flux-grown) | 9.9981(8) | 7.344(1) | nih.gov |

| Natural (Greenish-yellow) | 9.979(4) | 7.3315(2) | bullmineral.cz |

Structural Response to Elemental Substitution in this compound

The flexible apatite structure of this compound allows for a wide range of elemental substitutions, which can significantly alter its crystallographic and structural properties.

Charge Compensation Mechanisms Associated with Heterovalent Substitution

When a trivalent REE (like La³⁺) substitutes for a divalent lead ion (Pb²⁺), a charge imbalance is created. To compensate for this, other ions are incorporated into the structure. A common mechanism is the coupled substitution where an alkali metal ion, such as sodium (Na⁺) or potassium (K⁺), also enters the lattice. diva-portal.orgresearchgate.netresearchgate.net This can be represented by the general formula: REE³⁺ + (Na⁺, K⁺) ↔ 2Pb²⁺. diva-portal.orgresearchgate.netresearchgate.net These charge-compensating ions have also been found to occupy the Pb1 site. diva-portal.orgresearchgate.net Other potential charge compensation mechanisms in apatite-group minerals can involve vacancies or substitutions at the anionic sites. researchgate.net

Halogen Anion Substitution (e.g., Cl, F, OH, Br) and Lattice Effects

The chlorine (Cl⁻) anion in the this compound structure can be substituted by other halogen anions such as fluorine (F⁻), bromine (Br⁻), iodine (I⁻), and the hydroxide (B78521) group (OH⁻). mdpi.comuni-tuebingen.de These substitutions have a systematic effect on the unit cell parameters and interatomic distances. mdpi.com Generally, as the ionic radius of the substituting anion increases from F⁻ to I⁻, the 'a' lattice parameter tends to increase, while the 'c' lattice parameter may show a more complex behavior. mdpi.com For instance, the substitution of the larger bromide ion for the chloride ion leads to an expansion of the lattice. These substitutions also influence the geometry of the hexagonal channels that host the anions. mdpi.com

Cationic Substitutions (e.g., Ca²⁺, Ba²⁺, Cd²⁺, Zn²⁺ for Pb²⁺)

The lead cations in this compound can be replaced by other divalent cations.

Calcium (Ca²⁺): The substitution of calcium for lead is common, leading to the formation of a solid solution series between this compound and hydroxylapatite. nih.gov An empirical formula for a Ca-bearing this compound has been reported as Pb₄.₉₉Ca₀.₂₂[(PO₄)₂.ⲉ₆(AsO₄)₀.₀₃(CrO₄)₀.₀₁]Σ₃.₀₀Cl. bullmineral.cz

Barium (Ba²⁺): Barium can also substitute for lead in the apatite structure. geoscienceworld.org

Cadmium (Cd²⁺): Due to its similar ionic radius, cadmium can readily substitute for lead in various minerals. nih.gov In apatite structures, cadmium has been shown to preferentially occupy the M2 (Pb2) site. researchgate.net The presence of cadmium can inhibit the formation of this compound. nih.gov

Zinc (Zn²⁺): Zinc is another cation that can substitute into the apatite structure, typically replacing calcium in hydroxylapatite. semanticscholar.org While specific studies on zinc substitution in this compound are less common, the general principles of cationic substitution in apatites suggest it is a plausible occurrence. nih.govsemanticscholar.org

| Substituting Element/Ion | Site of Substitution | Structural Effect | Charge Compensation Mechanism | Reference |

|---|---|---|---|---|

| Rare Earth Elements (e.g., La³⁺) | Pb1 site | Small changes in bond distances and polyhedral volumes | Coupled substitution with alkali metals (e.g., Na⁺, K⁺) | diva-portal.orgresearchgate.net |

| Halogen Anions (F⁻, Br⁻, I⁻, OH⁻) | Cl⁻ site (anion channel) | Systematic changes in unit cell parameters and interatomic distances | Not applicable (isovalent substitution) | mdpi.com |

| Calcium (Ca²⁺) | Pb1 and/or Pb2 sites | Formation of solid solution series | Not applicable (isovalent substitution) | bullmineral.cznih.gov |

| Cadmium (Cd²⁺) | Preferentially Pb2 site | Inhibition of this compound formation at high concentrations | Not applicable (isovalent substitution) | nih.govresearchgate.net |

Structural Defects and Their Influence on this compound Crystalline Integrity

Research into this compound and its isostructural counterparts in the apatite group reveals the presence of these defects and their significant impact on the mineral's structural and physical characteristics.

Point Defects

Point defects involve irregularities at the scale of a single atom or a small group of atoms. openaccessjournals.com In this compound, the most prevalent and studied point defects are vacancies and substitutional impurities. ufrgs.brmdpi.com

Substitutional Impurities: This type of defect occurs when an ion in the crystal lattice is replaced by a different ion. openaccessjournals.com this compound's structure is notably tolerant of such substitutions.

Cation and Anion Group Substitutions: this compound, Pb₅(PO₄)₃Cl, forms an isomorphic series with mimetite [Pb₅(AsO₄)₃Cl] and vanadinite [Pb₅(VO₄)₃Cl]. ufrgs.br In these series, arsenic (As⁵⁺) or vanadium (V⁵⁺) can readily substitute for phosphorus (P⁵⁺) in the tetrahedral (PO₄)³⁻ group. Furthermore, other elements like calcium (Ca²⁺) can substitute for lead (Pb²⁺), and chromium (Cr) can also be incorporated. ufrgs.br Recent studies have also investigated the substitution of Rare Earth Elements (REE) into the this compound structure. copernicus.org

Halogen Substitutions: The chloride (Cl⁻) ion in the anionic channel of the this compound structure can be substituted by other halogens, such as fluoride (B91410) (F⁻), bromide (Br⁻), and iodide (I⁻), as well as the hydroxyl group (OH⁻) to form hydroxylthis compound. ufrgs.brmdpi.com Structural studies show a direct correlation between the ionic radius of the substituting anion and the unit-cell parameters of the resulting crystal. mdpi.com Generally, as the ionic radius of the anion in the channel increases, the unit-cell parameters also change systematically. mdpi.com

Interactive Data Table: Common Substitutional Defects in this compound

| Original Ion | Lattice Site | Common Substituting Ion(s) | Resulting Mineral or Series |

| P⁵⁺ | Tetrahedral (PO₄)³⁻ | As⁵⁺, V⁵⁺ | Mimetite, Vanadinite |

| Pb²⁺ | Cationic | Ca²⁺ | Calciumthis compound |

| Cl⁻ | Anionic Channel | F⁻, Br⁻, I⁻, (OH)⁻ | Halogenated/Hydroxyl- Pyromorphites |

Line Defects

Line defects, commonly known as dislocations, are one-dimensional imperfections where a line of atoms is misaligned. numberanalytics.comuobabylon.edu.iq The two primary types are edge and screw dislocations. lkouniv.ac.in These defects are fundamental to the mechanical behavior of crystalline materials, as their movement under stress allows for plastic deformation. openaccessjournals.com While specific experimental studies detailing dislocation structures within this compound are not extensively documented in the provided literature, their presence is an inherent feature of its crystalline nature. These defects govern the mineral's mechanical properties, such as its brittleness and response to stress, contributing to its Mohs hardness of 3.5 to 4 and its brittle tenacity. ufrgs.brgeologyscience.com

Planar Defects

Planar defects are two-dimensional imperfections that separate different regions of a crystal. numberanalytics.com

Grain Boundaries: These interfaces separate adjacent crystal grains that have different crystallographic orientations. openaccessjournals.com They are common in polycrystalline aggregates of this compound, such as those with botryoidal, reniform, or radiating habits. ufrgs.brgeologyscience.com The nature and density of these boundaries affect the mechanical integrity of the entire mineral specimen.

Twinning: Crystal twinning is a defect where two or more separate crystals share some of the same crystal lattice points in a symmetrical manner. wikipedia.org this compound can exhibit parallel growth, which is a form of twinning. wikipedia.org Twinning can occur during crystal growth, as a result of thermal stress, or due to mechanical stress. wikipedia.org

Stacking Faults: A stacking fault is an interruption in the normal sequence of atomic layers. numberanalytics.comuobabylon.edu.iq These can form during crystal growth. While not specifically detailed for this compound in the search results, they are a known defect in hexagonal crystal systems like this compound's. uobabylon.edu.iqgeologyscience.com

Influence on Crystalline Integrity

The presence of these structural defects has a profound influence on the integrity and properties of this compound crystals.

Alteration of Lattice Parameters: As demonstrated by substitutional defects, the incorporation of foreign ions directly alters the unit-cell dimensions and interatomic bond lengths, which can be quantified through X-ray diffraction techniques. mdpi.com

Impact on Crystal Morphology: The ideal habit of this compound is a simple hexagonal prism. geologyscience.com However, the accumulation of defects during growth can lead to more complex and imperfect morphologies. This includes the development of curved, barrel-shaped prism faces, "hoppered" crystals with hollowed-out faces, and the formation of spherulitic (rounded or dumbbell-shaped) aggregates instead of well-formed single crystals. ufrgs.brnih.gov

Modification of Physical Properties: Defects can create localized electronic states that may influence physical properties like color and fluorescence. This compound can fluoresce in yellow or orange under ultraviolet light, a phenomenon often linked to the presence of impurities or other structural defects. ufrgs.br

Pyromorphite Formation Mechanisms and Synthesis Methodologies

Precipitation Kinetics and Mechanisms in Aqueous Systems

Studies have shown that in systems containing both a lead source (like anglesite, PbSO₄) and a phosphate (B84403) source (like hydroxyapatite), the rate of pyromorphite formation is intricately linked to the dissolution kinetics of these parent minerals. dss.go.th The presence of precipitating this compound acts as a sink for dissolved phosphate, which in turn can increase the thermodynamic drive for the dissolution of the phosphate source mineral. researchgate.net

Influence of Solution pH on this compound Crystallization Pathways

The pH of the aqueous solution exerts a significant influence on the crystallization pathways, morphology, and even the type of lead phosphate mineral that forms. researchgate.netdiva-portal.orgnih.gov Thermodynamically, the formation of this compound is favored under acidic conditions where H₃PO₄⁰ and H₂PO₄⁻ are the dominant phosphate species. mdpi.com Experimental studies have confirmed that complete transformation of lead minerals like anglesite into chlorothis compound can be achieved at acidic to near-neutral pH values of 4 and 5. scispace.com

| Experimental Condition | Observation | Reference |

| Decreasing pH | Higher crystallinity of phases. | researchgate.net |

| pH 4 and 5 | Complete transformation of anglesite to chlorothis compound. | scispace.com |

| pH 6 and 7 | Chlorothis compound precipitates on apatite surface, potentially slowing the reaction. | scispace.com |

| Increasing pH | Formation of smaller, more aggregated fibrous forms. | researchgate.net |

| Alkaline conditions | Can lead to the formation of various phases including hydroxylthis compound depending on ion availability. | diva-portal.org |

Role of Initial Reagent Concentrations and Stoichiometry on Formation Products

The initial concentrations of lead (Pb²⁺), phosphate (PO₄³⁻), and other ions, as well as their stoichiometric ratios, are determinant factors in the nature of the precipitation products. bibliotekanauki.pluu.se The molar ratio between the decrease in aqueous lead concentration and the decrease in phosphate concentration should align with the stoichiometry of this compound (5:3, or 1.67) if it is the sole product. bibliotekanauki.pl Deviations from this ratio suggest that other processes are occurring or that the desorption of lead from surfaces is influenced by the precipitation reaction itself. bibliotekanauki.pl

In systems with high initial concentrations of lead and cerium, for example, co-precipitation can result in the formation of a Ce-doped this compound. diva-portal.org The presence of other ions can lead to the formation of different or mixed phases. For instance, in the absence of chloride ions, hydroxylthis compound may form instead of chlorothis compound. diva-portal.org The initial lead concentration and the pH of the synthesis environment together affect the form of the resulting precipitate. uu.sediva-portal.org Studies on polymineralic crystals containing zones of mimetite, this compound, and vanadinite suggest that localized changes in the concentration of arsenate, phosphate, and vanadate (B1173111) ions at the crystal-solution interface drive the formation of these distinct zones. bibliotekanauki.pl

Nucleation and Growth Processes of this compound Crystals

This compound crystal formation proceeds through nucleation and growth, which can occur via two primary mechanisms: homogeneous and heterogeneous nucleation. geoscienceworld.orgresearchgate.net

Homogeneous nucleation occurs when this compound precipitates directly from a supersaturated solution without the influence of a foreign surface. geoscienceworld.orgresearchgate.net This process typically results in crystals with distinct morphologies, such as well-formed hexagonal prisms with well-defined terminations. bibliotekanauki.plgeoscienceworld.org

Heterogeneous nucleation involves the formation of this compound on the surface of an existing solid phase, such as apatite or iron oxyhydroxides. geoscienceworld.orgresearchgate.netresearchgate.net This substrate serves as a template for crystal growth. researchgate.net

The specific nucleation mechanism is highly sensitive to the initial experimental conditions, such as the degree of supersaturation in the solution. geoscienceworld.orgresearchgate.net Heterogeneous nucleation on apatite surfaces often shows strong evidence for epitaxy, where the new this compound crystals have a specific crystallographic orientation relative to the substrate. geoscienceworld.orgresearchgate.net These epitaxial crystals can grow away from the substrate surface, which is the source of the phosphate, and may exhibit a spiral growth mechanism. geoscienceworld.orgresearchgate.net The mineralogy and crystallinity of the substrate itself can significantly affect the nucleation, growth, habit, and size of the this compound crystals formed. researchgate.net

Experimental Synthesis Approaches for this compound Analogues

The synthesis of this compound and its analogues in controlled laboratory settings is crucial for understanding their formation mechanisms and potential applications, such as the immobilization of rare earth elements (REE), thorium (Th), and uranium (U). uu.sediva-portal.orgdiva-portal.org These experimental approaches have confirmed that the precipitation of this compound under ambient conditions is a highly effective method for removing these elements from aqueous solutions, often with greater than 99% efficiency. uu.sediva-portal.orgdiva-portal.org The synthesis can be tailored by varying conditions like pH and initial reactant concentrations to produce specific crystalline products. uu.seagh.edu.pl

Controlled Aqueous Precipitation Techniques

Controlled aqueous precipitation is a common method for synthesizing this compound analogues. researchgate.net This technique typically involves mixing solutions containing the constituent ions—lead, phosphate, and a halide (usually chloride)—under controlled pH and temperature. diva-portal.orgnih.gov For instance, this compound can be synthesized by simultaneously adding solutions of Pb(NO₃)₂, K₂HPO₄, and NaCl to water with constant stirring, followed by aging the precipitate. nih.gov

This method allows for the synthesis of this compound analogues doped with other elements. Lanthanum-doped pyromorphites have been successfully synthesized from aqueous solutions at 25°C by including La³⁺ ions and charge-compensating ions like Na⁺ or K⁺ in the reaction mixture. researchgate.net Similarly, experiments involving the co-precipitation of cerium with lead phosphates from solutions containing high concentrations of Pb and Ce have produced Ce-doped this compound. diva-portal.org The morphology of the resulting crystals, such as spherical micro-aggregates or elongated needles, can be influenced by the specific experimental conditions. diva-portal.orgaforsk.com

| Reactants | Synthesis Condition | Product | Reference |

| Pb(NO₃)₂, K₂HPO₄, NaCl | Simultaneous addition to water, 24h aging | This compound [Pb₅(PO₄)₃Cl] | nih.gov |

| Pb²⁺, PO₄³⁻, Cl⁻, La³⁺, Na⁺/K⁺ | Aqueous solution at 25°C | La-doped this compound | researchgate.net |

| Pb²⁺, Ce³⁺, PO₄³⁻, Cl⁻ | Co-precipitation over a wide pH range | Ce-doped this compound | diva-portal.org |

Flux Growth Methods for Enhanced this compound Crystallinity

Flux growth is a high-temperature synthesis technique used to produce large, high-quality single crystals that are difficult to grow from pure melts or solutions. numberanalytics.comwikipedia.org The method involves dissolving the components of the desired crystal in a molten solvent, or "flux," which has a lower melting point. wikipedia.orgfieldsjournal.org.uk As the solution is slowly cooled, the desired material crystallizes out. wikipedia.org

For this compound-group minerals, cesium chloride (CsCl) has been identified as a promising flux. fieldsjournal.org.ukresearchgate.net The process involves mixing finely ground powders of the starting material (e.g., this compound) with CsCl flux in a platinum or alumina (B75360) crucible. fieldsjournal.org.ukresearchgate.net The mixture is heated in a furnace to a high temperature (e.g., 700-900°C) to ensure complete dissolution in the flux, held at that temperature, and then cooled slowly to promote crystal growth. fieldsjournal.org.uk This technique has been used successfully to grow single crystals of vanadinite (Pb₅(VO₄)₃Cl) and this compound, with crystals reaching sizes of several millimeters and 0.2 mm, respectively. fieldsjournal.org.ukresearchgate.net The rate of cooling is a critical parameter, with very slow cooling stages often incorporated to enhance crystal size and quality. fieldsjournal.org.uk

Biomineralization Pathways in this compound Genesis

Biomineralization refers to the process by which living organisms produce minerals. In the context of this compound, this process is primarily driven by microbial activity, which can either directly or indirectly lead to the precipitation of this lead phosphate mineral. This phenomenon is a key aspect of "forced biomineralization," where biological activity interacts with the environment to cause the secondary precipitation of minerals. nih.gov

Microbial-Mediated Precipitation and Dissolution of this compound

Microorganisms play a pivotal role in both the formation and breakdown of this compound in the environment. The precipitation of this compound is often a result of biologically induced mineralization, where microbial metabolic activities alter the local chemical conditions, such as pH and redox potential, creating an environment conducive to mineral formation. academie-sciences.fr

A key mechanism in microbial this compound precipitation is the enzymatic activity of phosphatases. academie-sciences.frdoi.orgnih.gov Certain bacteria and fungi can hydrolyze organic phosphate compounds, releasing inorganic phosphate (Pᵢ) into the surrounding environment. academie-sciences.frdoi.org This localized increase in Pᵢ concentration, in the presence of lead (Pb²⁺) and chloride (Cl⁻) ions, leads to the precipitation of the highly insoluble this compound. doi.org For example, the bacterium Achromobacter xylosoxidans and the fungus Paecilomyces javanicus have been shown to mediate the formation of this compound through phosphatase activity. doi.orgnih.gov In the case of A. xylosoxidans, a significant increase in phosphatase activity was observed during lead precipitation. nih.gov The mycelial network of fungi provides a large surface area that acts as a reactive template for biomineralization. doi.org

Conversely, some microorganisms are capable of dissolving this compound. This is often achieved through the production of organic acids. For instance, fungi like Aspergillus niger can produce organic acids that solubilize this compound, releasing lead and phosphate back into the solution. doi.org Similarly, the soil bacterium Pseudomonas putida can dissolve this compound by secreting gluconic acid. bibliotekanauki.pl This process is enhanced by both the resulting drop in pH and the formation of stable lead-gluconate complexes. bibliotekanauki.pl Therefore, the same microbial communities can, under different physiological and nutritional conditions, either promote the formation or the dissolution of this compound. doi.org

Interactive Data Table: Microbial Species Involved in this compound Biomineralization

| Microbial Species | Role in this compound Biogeochemistry | Mechanism | Reference |

| Achromobacter xylosoxidans | Precipitation | Phosphatase-mediated hydrolysis of organic phosphates | nih.gov |

| Aspergillus niger | Dissolution / Precipitation of lead oxalate (B1200264) | Production of organic acids (e.g., oxalic acid) | doi.org |

| Paecilomyces javanicus | Precipitation | Phosphatase-mediated hydrolysis of organic phosphates | nih.govdoi.org |

| Pseudomonas putida | Dissolution | Secretion of gluconic acid | bibliotekanauki.pl |

| Ectomycorrhizal fungi | Precipitation | Induced biomineralization in association with plant roots | researchgate.net |

Role of Organic Ligands and Siderophores in this compound Biogeochemistry

Organic ligands, which are molecules that can bind to metal ions, play a complex and often dual role in the biogeochemistry of this compound. These ligands can either inhibit the formation of this compound or promote its dissolution.

The presence of dissolved organic carbon and organic matter in soil can hinder the precipitation of this compound. researchgate.net This inhibition can occur through several mechanisms: the formation of lead-organic matter complexes reduces the availability of free lead ions for this compound precipitation, and organic coatings can form on this compound crystal seeds, blocking further crystal growth. researchgate.netmdpi.com Natural organic acids found in soil, such as oxalate, can also solubilize this compound or transform it into other lead minerals like lead oxalate. researchgate.net

Siderophores are a specific class of organic ligands produced by microorganisms, primarily under iron-limiting conditions, to chelate ferric iron (Fe³⁺). nih.gov These compounds can also interact with other metals, including lead. Siderophores can promote the dissolution of minerals by forming stable complexes with the metal cations at the mineral surface. nih.gov For example, the siderophore desferrioxamine-B has been shown to promote the dissolution of this compound. researcher.life This process involves the formation of a metal-siderophore complex at the mineral surface, which is then released into the solution. nih.gov

The production of organic acids with strong metal-chelating properties, such as oxalic and citric acids, by fungi like Beauveria caledonica, is a key mechanism for mineral dissolution. asm.org In the context of this compound, these ligands can mobilize lead, potentially leading to its transformation into other mineral phases, such as metal oxalates. asm.org The presence of a mucilaginous sheath around fungal hyphae can create a microenvironment where these chemical reactions and crystal transformations occur. asm.org

Geochemical and Mineralogical Context of Pyromorphite

Paragenetic Associations and Occurrence in Polymetallic Ore Deposits

Pyromorphite, a lead chloro-phosphate mineral with the formula Pb₅(PO₄)₃Cl, is a secondary mineral typically found in the oxidized zones of lead-bearing ore deposits. museum.walesmineralexpert.orgmindat.org Its formation is intimately linked to the weathering of primary lead minerals, most commonly galena (PbS). mineralexpert.orgnzpam.govt.nz In polymetallic ore deposits, which contain a variety of metals, this compound is found in association with a suite of other primary and secondary minerals.

Primary ore assemblages in deposits where this compound later forms often include galena and sphalerite as the main ore minerals, with lesser amounts of pyrite, chalcopyrite, arsenopyrite, and pyrrhotite. geog.or.jppgi.gov.pl Gangue minerals, which are the non-metallic minerals associated with the ore, commonly consist of calcite, quartz, fluorite, barite, and siderite. geog.or.jp

In the oxidized zones of these deposits, this compound is part of a characteristic paragenesis of secondary minerals. It is frequently found alongside other secondary lead minerals such as cerussite (PbCO₃) and anglesite (PbSO₄). nzpam.govt.nzgeog.or.jpwikipedia.org Other associated secondary minerals can include malachite, azurite, hemimorphite, and smithsonite. geog.or.jpwikipedia.org For instance, in the polymetallic deposits of the Kłodzko area in Poland, this compound and mimetite (the arsenate analogue of this compound) were detected alongside covellite and malachite. researchgate.net Similarly, at the Radzimowice deposit in Poland, secondary lead minerals like cerussite, this compound, and mimetite were identified. pgi.gov.pl The specific assemblage of minerals provides clues about the geochemical conditions present during the weathering and alteration of the primary ore body.

The occurrence of this compound is widespread, with notable deposits found globally. In Manchuria, this compound has been found in several silver-lead-zinc deposits. geog.or.jp The mineral is also common in the oxidized zones of lead deposits in Wales and has been reported in the fluorspar-lead-zinc district of southern Illinois. museum.walesminsocam.org

| Mineral Type | Mineral Name | Chemical Formula |

| Primary Lead Mineral | Galena | PbS |

| Associated Primary Sulfides | Sphalerite | (Zn,Fe)S |

| Pyrite | FeS₂ | |

| Chalcopyrite | CuFeS₂ | |

| Arsenopyrite | FeAsS | |

| Common Gangue Minerals | Quartz | SiO₂ |

| Calcite | CaCO₃ | |

| Barite | BaSO₄ | |

| Associated Secondary Minerals | Cerussite | PbCO₃ |

| Anglesite | PbSO₄ | |

| Mimetite | Pb₅(AsO₄)₃Cl | |

| Malachite | Cu₂(CO₃)(OH)₂ | |

| Azurite | Cu₃(CO₃)₂ (OH)₂ |

Supergene Weathering Processes and this compound Genesis

The formation of this compound is a direct result of supergene weathering processes. museum.waleswikipedia.org These processes occur when primary (hypogene) ore deposits are exposed to the actions of meteoric water (rainwater), oxygen, and other atmospheric constituents near the Earth's surface. wikipedia.org The descending water oxidizes the primary sulfide (B99878) minerals, such as galena, leading to the release of lead ions into the groundwater. wikipedia.org

The geochemical environment plays a significant role in this transformation. The pH of the circulating fluids is a key factor; for instance, a low pH (≤4) favors the dissolution of cerussite and its subsequent conversion to this compound, while a higher pH (>5) is more favorable for the dissolution of galena and its transformation. mdpi.com The stability of this compound across a wide range of geochemical conditions makes it a common end-product of lead weathering in many surface environments. nih.gov

Microorganisms can also play a role in the genesis of this compound. Certain fungi, for example, are capable of transforming metallic lead into this compound. researchgate.netresearchgate.net This biomineralization process involves the secretion of organic acids by the fungi, which facilitates the precipitation of lead as this compound. researchgate.net

Fluid-Mineral Interactions and Their Role in this compound Formation

The formation of this compound is fundamentally a process of fluid-mineral interaction, where aqueous solutions transport the necessary chemical components and provide the medium for reaction. The composition of these fluids, which are typically low-temperature meteoric waters, dictates the potential for this compound precipitation. wikipedia.orguq.edu.au For this compound to form, the fluid must contain dissolved lead, phosphate (B84403), and chloride ions in sufficient concentrations. mdpi.comosti.gov

The interaction begins with the dissolution of a primary lead mineral, usually galena, or another secondary lead mineral like anglesite or cerussite. mdpi.comresearchgate.net This releases Pb²⁺ ions into the solution. Simultaneously, phosphate (PO₄³⁻) ions must be available. These can be sourced from the dissolution of phosphate minerals like apatite within the host rocks or from external sources such as surface waters carrying organic-derived phosphates. museum.walesacs.org

The precipitation of this compound is a rapid process once the constituent ions are present in the solution. osti.govacs.org The reaction is thermodynamically favorable, and this compound is one of the most stable lead minerals in surface environments. nih.govnih.gov The process can be influenced by the presence of other ions in the solution and the surface chemistry of existing minerals. For example, studies have shown that in suspensions containing anglesite and hydroxyapatite, the newly formed this compound can precipitate on the surface of the undissolved apatite, potentially slowing down further reaction by passivating the apatite surface. acs.org

The halogen content of the fluid also has a direct impact on the composition of the resulting mineral. While chlorine is the most common halogen incorporated, forming chlorothis compound, the presence of fluorine can lead to the formation of fluorthis compound. mindat.org The composition of the this compound-group minerals can therefore serve as a recorder of the fluid composition during supergene weathering. uq.edu.au

Pseudomorphism and Mineral Transformations Involving this compound

Pseudomorphism, where one mineral takes on the outward form of another, is a notable phenomenon involving this compound. tulane.edu This occurs when a pre-existing mineral is altered, and its internal structure and chemical composition are replaced, while its external crystal shape is preserved. tulane.edu

A common example of pseudomorphism involving this compound is the replacement of galena. In the oxidized zone of lead deposits, this compound can form as a crust on, or completely replace, crystals of galena, retaining the original cubic or octahedral shape of the galena. This is a classic example of substitution pseudomorphism, where the lead from the dissolving galena reacts in-situ with phosphate and chloride from percolating fluids.

Conversely, this compound itself can be replaced by other minerals under changing geochemical conditions. A well-documented, though less common, transformation is the formation of galena pseudomorphs after this compound. schweizerbart.de This process, which results in a material historically known as "Blaubleierz" (blue lead ore), signifies a dramatic shift in the fluid regime from oxidizing conditions, which favor this compound, to reducing, sulfide-bearing conditions necessary for galena precipitation. schweizerbart.de Textural analysis of these pseudomorphs reveals that the replacement of this compound by galena can occur as a spongy intergrowth with other minerals like fluorapatite (B74983), or with the formation of empty cavities. schweizerbart.de

Fungi can also mediate transformations involving this compound. For instance, the fungus Aspergillus niger has been shown to solubilize this compound through the production of organic acids, leading to the formation of lead oxalate (B1200264) dihydrate. nih.gov This highlights that even highly stable minerals like this compound are subject to alteration and transformation through both geochemical and biological processes. Another fungal transformation involves an initial capture of lead as lead oxalate, which then transforms into this compound. researchgate.net

Environmental Geochemistry and Immobilization Mechanisms of Pyromorphite

Phosphate-Induced Metal Stabilization (PIMS) Principles for Pyromorphite Formation

Phosphate-Induced Metal Stabilization (PIMS) is a remediation technology that leverages the addition of phosphate (B84403) to contaminated media to immobilize metals, particularly lead (Pb), by forming highly stable and insoluble metal-phosphate minerals. army.mildiva-portal.org The core principle of PIMS is the chemical conversion of soluble or bioavailable metal species into geochemically stable forms, thereby reducing their mobility and toxicity. geoscienceworld.org For lead contamination, the target mineral is this compound (Pb₅(PO₄)₃Cl), which is exceptionally insoluble over a wide range of environmental conditions. army.milnih.gov

The formation of this compound through PIMS involves several key steps:

Dissolution of Phosphate Source: A source of phosphate, such as phosphoric acid, rock phosphate, or synthetic apatite, is introduced into the contaminated soil or water. army.milbibliotekanauki.pl The dissolution of this source releases phosphate ions (PO₄³⁻) into the solution. researchgate.net The choice of phosphate source is critical, as its solubility influences the rate and effectiveness of this compound formation. nih.gov For instance, more soluble and acidic sources like phosphoric acid can lead to faster immobilization. nih.gov

Dissolution of Lead Minerals: The existing lead-bearing minerals in the contaminated medium, such as cerussite (PbCO₃) and anglesite (PbSO₄), dissolve, releasing lead ions (Pb²⁺) into the solution. mdpi.com This dissolution is a prerequisite for the subsequent precipitation of this compound. mdpi.com

Precipitation of this compound: When the concentrations of lead and phosphate ions in the solution reach a sufficient level, this compound precipitates. researchgate.net This precipitation can occur through homogeneous nucleation within the solution or heterogeneous nucleation on the surfaces of existing mineral particles. geoscienceworld.orgresearchgate.net The presence of chloride ions (Cl⁻) is also crucial for the formation of chlorothis compound, the most common and stable form of this compound. osti.gov

5Pb²⁺ + 3PO₄³⁻ + Cl⁻ → Pb₅(PO₄)₃Cl

The PIMS technology is considered robust and effective across a wide range of environmental conditions, including varying pH levels (from 2 to 12), moisture content, and in the presence of organic matter. army.mil The resulting this compound is not only highly insoluble but also not bioavailable, meaning it is not readily taken up by living organisms. army.mil

Immobilization of Lead (Pb) by this compound Formation in Contaminated Media

The application of phosphate to lead-contaminated soils and other media is a widely accepted in-situ remediation strategy. diva-portal.orgpjoes.com This process hinges on the transformation of various lead compounds into this compound, a mineral with exceptionally low solubility. nih.govresearchgate.net This transformation effectively locks the lead into a stable crystalline structure, significantly reducing its leachability and bioavailability. mdpi.comresearchgate.net

The fundamental mechanism involves the dissolution of existing lead-bearing minerals, such as cerussite (PbCO₃) or galena (PbS), and their subsequent reaction with introduced phosphate ions to precipitate this compound. mdpi.com This dissolution-precipitation process is the cornerstone of lead immobilization using phosphate amendments. osti.gov The resulting this compound is orders of magnitude less soluble than the original lead minerals, leading to a substantial decrease in the concentration of dissolved lead in the surrounding environment. mdpi.com

In-situ Remediation Strategies and Efficacy Assessment

In-situ remediation using phosphate amendments offers a cost-effective and less disruptive alternative to traditional methods like soil excavation and disposal. nih.govresearchgate.net Various phosphate sources can be utilized, including phosphoric acid, triple superphosphate (B1263860) (TSP), and rock phosphate. nih.govresearchgate.net The chosen amendment is typically mixed directly into the contaminated soil. army.mil

The efficacy of these strategies is assessed through several methods:

Reduction in Bioaccessibility: A key measure of success is the reduction in the bioaccessible fraction of lead, which is the amount of lead that can be absorbed by a living organism upon ingestion. researchgate.net Studies have demonstrated significant reductions in bioaccessible lead following phosphate treatment. nih.gov For example, the addition of 10,000 mg of phosphorus per kg of soil as phosphoric acid reduced bioaccessible lead by 60%. nih.gov

Leaching Tests: Standardized leaching tests, such as the Toxicity Characteristic Leaching Procedure (TCLP), are used to evaluate the potential for lead to migrate from the treated soil into groundwater. psu.edu Successful phosphate treatment can reduce TCLP lead concentrations to below regulatory limits. psu.edu

Mineralogical Analysis: Techniques like X-ray diffraction (XRD) and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDX) provide direct evidence of this compound formation in treated soils. osti.govpsu.edu

Field-scale demonstrations have confirmed the effectiveness of phosphate amendments in immobilizing lead in real-world contaminated sites. psu.edu One study reported that phosphate treatments transformed up to 60% of the total soil lead from mobile fractions to the stable, residual fraction. psu.edu However, the degree of conversion to this compound can be variable, with one study showing less than 45% conversion after 32 months, highlighting the influence of site-specific conditions. nih.gov

Factors Influencing this compound Formation in Complex Soil Systems (e.g., pH, Point of Zero Charge)

The formation of this compound in complex soil systems is influenced by a variety of interconnected factors:

pH: Soil pH is a critical parameter. mdpi.com Thermodynamically, the formation of this compound is favored at lower pH values where orthophosphate species like H₃PO₄⁰ and H₂PO₄⁻ are dominant. mdpi.comnih.gov Low pH (≤4) can enhance the dissolution of lead carbonate (cerussite), making lead more available to react with phosphate. mdpi.comnih.gov Conversely, higher pH (>5) can favor the dissolution of lead sulfide (B99878) (galena). mdpi.com However, some studies have found that lowering soil pH did not always lead to the expected increase in this compound formation. mdpi.com The addition of lime to raise the pH in acidified soils has been shown to inhibit further conversion to this compound. nih.gov

Point of Zero Charge (PZC): The PZC of soil particles, which is the pH at which their surface charge is neutral, can influence the interaction between dissolved lead ions and phosphate. nih.gov At a pH above the PZC, the soil surface is negatively charged and can attract positively charged lead ions. nih.gov Conversely, at a pH below the PZC, the surface is positively charged. nih.gov While one study found no significant direct effect of PZC on this compound formation, it did observe that lead bioaccessibility was lower at a pH above the PZC. mdpi.comresearchgate.net

Presence of Other Minerals and Organic Matter: The presence of highly stable lead minerals, such as plumbojarosite, can limit the availability of soluble lead for this compound formation. mdpi.comresearchgate.netresearchgate.net High iron and sulfur content, as well as high organic matter, can also hinder the conversion process. mdpi.comresearchgate.net Organic coatings on this compound seed crystals are known to inhibit further crystal growth. mdpi.com

Phosphate Source Solubility: The effectiveness of the remediation is also dependent on the solubility of the phosphate source used. nih.govpsu.edu More soluble sources can provide a ready supply of phosphate ions for the reaction. nih.gov

The interplay of these factors underscores the complexity of predicting and optimizing this compound formation in natural soil environments. mdpi.com

Immobilization of Rare Earth Elements (REEs), Uranium (U), and Thorium (Th) by this compound Precipitation

Recent research has demonstrated that the precipitation of this compound can be an effective method for immobilizing not only lead but also a range of other critical and radioactive elements, including rare earth elements (REEs), uranium (U), and thorium (Th). diva-portal.orguu.se This process holds significant potential for the recovery of these valuable elements from various solutions and for the remediation of sites contaminated with radionuclides. uu.seagh.edu.pl

The underlying principle is the incorporation of these elements into the crystal structure of this compound as it precipitates from solution. uu.se Laboratory experiments have shown that this compound precipitation can remove over 99% of REEs, Th, and U(VI) from aqueous solutions under ambient conditions. diva-portal.orguu.se

The specific mechanisms of incorporation can vary depending on the element:

Uranium (U): Uranium, in its hexavalent state (U(VI)), can also substitute for lead in the this compound structure. uu.se Due to the difference in charge between the uranyl ion ((UO₂)₂⁺) and the lead ion (Pb₂⁺), the substitution mechanism is a direct replacement. uu.se

Thorium (Th): While thorium is effectively removed from solution during this compound precipitation, it tends to form separate phases rather than being fully incorporated into the this compound crystal lattice. uu.se

The efficiency of this immobilization process can be influenced by factors such as the initial concentration of lead and the pH of the solution. uu.se For instance, the optimal pH range for immobilizing REEs and thorium has been found to be between 4 and 6. agh.edu.pl

Stability of this compound Phases in Diverse Environmental Conditions

This compound is renowned for its high stability across a wide range of environmental conditions, which is a key reason for its effectiveness in long-term metal immobilization. army.milgeoscienceworld.org It is considered one of the most stable lead minerals found in nature. nih.gov

Several factors contribute to the stability of this compound:

Low Solubility: this compound has an extremely low solubility product, meaning very little of it will dissolve in water under most conditions. army.mil Chlorothis compound, in particular, is several orders of magnitude less soluble than other common lead minerals like cerussite and anglesite. mdpi.comosti.gov

pH Stability: this compound remains stable over a broad pH range, from acidic to alkaline conditions. army.milnih.gov Studies have shown that newly formed this compound is stable when exposed to solutions with pH values ranging from 4 to 8. nih.gov

Resistance to Dissolution: While some studies have raised concerns about the potential for dissolution of this compound after its formation, it is generally considered to be a very resilient mineral. mdpi.com However, certain microbial activities and the presence of specific organic compounds have been shown to potentially increase the dissolution of this compound, which could lead to the remobilization of lead over time. bibliotekanauki.plnih.gov For example, some phosphate-solubilizing bacteria can utilize the phosphorus from this compound, leading to its dissolution and the release of lead. nih.gov

Despite these potential long-term concerns, the general consensus is that this compound provides a durable and long-lasting solution for the immobilization of lead and other associated contaminants in a variety of environmental settings. army.milk-state.edu

Interactive Data Table: Factors Influencing this compound Formation

| Factor | Influence on this compound Formation | Research Findings |

| pH | Critically affects the dissolution of lead source minerals and the speciation of phosphate. mdpi.com | Low pH (≤4) favors cerussite dissolution, while high pH (>5) favors galena dissolution. mdpi.com this compound formation is thermodynamically favored at lower pH. mdpi.comnih.gov |

| Point of Zero Charge (PZC) | Influences the surface charge of soil particles and their interaction with dissolved ions. nih.gov | No significant direct effect on this compound formation was observed in one study, but lead bioaccessibility was lower at pH > PZC. mdpi.comresearchgate.net |

| Other Minerals | The presence of highly stable lead minerals can limit the availability of soluble lead. mdpi.comresearchgate.netresearchgate.net | Plumbojarosite can hinder this compound formation by sequestering lead. mdpi.comresearchgate.net |

| Organic Matter | Can inhibit this compound crystal growth by forming coatings on seed crystals. mdpi.com | High organic matter content has been cited as a reason for the lack of this compound formation in some soils. mdpi.comresearchgate.net |

| Phosphate Source | The solubility and reactivity of the phosphate amendment dictate the rate of this compound formation. nih.govpsu.edu | Soluble and acidic sources like phosphoric acid can lead to more rapid immobilization. nih.gov |

Dissolution Kinetics and Thermodynamic Stability of Pyromorphite

Experimental Methodologies for Pyromorphite Dissolution Studies

To investigate the dissolution of this compound, researchers employ several established laboratory techniques. These methods are designed to measure the rate and extent of mineral breakdown under controlled conditions.

Batch dissolution experiments are a common method for studying this compound stability. nih.govresearchgate.net In this setup, a predetermined mass of synthetic this compound is added to a solution of known volume and chemical composition, often in an airtight bottle. researchgate.netresearchgate.net These experiments are typically conducted at a constant temperature, such as 25°C. researchgate.neticm.edu.pl

The initial pH of the solution is a critical parameter and is adjusted to specific values (e.g., 2.0, 4.0, 6.0) to study its effect on dissolution. researchgate.neticm.edu.pl The solid-to-solution ratio is also carefully controlled, as high ratios can lead to incongruent dissolution. researchgate.net Throughout the experiment, which can last for thousands of hours, aqueous samples are periodically collected. researchgate.net These samples are filtered and analyzed for the concentrations of lead and phosphate (B84403) using techniques like atomic absorption spectroscopy (AAS) and spectrophotometry. icm.edu.pl The solid material can also be analyzed before and after the experiment using methods like Fourier transform infrared spectroscopy (FTIR) to detect any changes in its structure. researchgate.net

Stirred-flow dissolution studies offer a dynamic alternative to static batch experiments. In this method, the solution is continuously passed through a reactor containing the this compound sample. This technique allows for the maintenance of a constant disequilibrium between the mineral surface and the bulk solution, providing insights into the dissolution rate under conditions far from equilibrium. Research comparing stirred-flow and batch methods has shown that different techniques can yield varying results for the amount of lead released, with stirred-flow experiments at low pH showing higher release percentages than batch methods. nih.gov

Factors Affecting this compound Dissolution Rates (e.g., pH, Aging Time)

Several factors influence how quickly this compound dissolves. The pH of the surrounding solution is a primary determinant. Studies consistently show that this compound dissolution increases as pH decreases (becomes more acidic). nih.govresearchgate.net For instance, the amount of lead released from chlorothis compound was found to peak at a pH of 2.0 in both stirred-flow and batch experiments. nih.gov The dissolution rate of apatite, a precursor for this compound formation, also increases with decreasing pH, being too rapid to measure accurately below pH 4. dss.go.th Conversely, this compound's solubility is at a minimum around pH 8. researchgate.net

The effect of aging time on this compound's stability has also been investigated. Research on chlorothis compound suggests that the initial aging process is relatively rapid, ceasing within about 24 hours. nih.gov After this initial period, the dissolution rate of a sample aged for one day was not significantly different from one aged for a full year. nih.gov While X-ray analysis techniques did not show fundamental differences in progressively aged samples, high-resolution thermogravimetric analysis indicated that the thermal stability of the material increases with a longer residence or aging time. nih.gov

Thermodynamic Parameters of this compound Solubility

The long-term stability of this compound is defined by its thermodynamic parameters, such as the solubility product (Ksp) and the Gibbs free energy of formation (ΔGf°).

The solubility product (Ksp) is a measure of a solid's solubility in a solution. For this compound, it represents the equilibrium between the solid mineral and its constituent ions in solution. The Ksp is determined from the aqueous concentrations of lead and phosphate measured in dissolution experiments. researchgate.net

However, the reported Ksp values for this compound show significant variability. This can be attributed to differences in experimental conditions, the specific type of this compound (e.g., chlorothis compound vs. hydroxythis compound), and the formation of different lead-phosphate ion pairs in solution. nih.govrsc.org Some studies suggest that due to incongruent dissolution behavior and the wide variation in measured ion activity products, predicting lead solubility based on a constant Ksp may not be accurate. rsc.org Isomorphic substitutions, such as vanadium for phosphorus, can also cause systematic changes in thermodynamic properties, including the Ksp. agh.edu.plresearchgate.net

Below is a table of experimentally determined solubility product (log Ksp) values for different this compound-group minerals.

| This compound Type | Formula | Log Ksp | Temperature | Reference |

| Chlorothis compound | Pb₅(PO₄)₃Cl | -78.31 | 25°C | researchgate.net |

| Chlorothis compound | Pb₅(PO₄)₃Cl | -80.91 ± 0.70 | 5°C | researchgate.net |

| Chlorothis compound | Pb₅(PO₄)₃Cl | -78.03 ± 0.32 | 65°C | researchgate.net |

| Hydroxythis compound | Pb₅(PO₄)₃OH | -80.77 ± 0.20 | 25°C | nih.gov |

| Bromthis compound | Pb₅(PO₄)₃Br | -77.38 ± 0.70 | 25°C | icm.edu.pl |

This table is interactive. You can sort and filter the data as needed.

The standard Gibbs free energy of formation (ΔGf°) is the change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. sketchy.com It is a fundamental measure of a compound's thermodynamic stability. carleton.edu A more negative ΔGf° indicates a more stable compound.

ΔGf° for this compound can be calculated from its experimentally determined solubility product (Ksp) and the known ΔGf° values of its constituent ions in aqueous solution. icm.edu.plnih.gov The calculation involves summing the Gibbs free energies of the products (ions in solution) and subtracting the Gibbs free energies of the reactants (the solid mineral at equilibrium). carleton.edu

The calculated values for this compound's ΔGf° vary, reflecting the variability in the determined Ksp values upon which they are based.

| This compound Type | Formula | ΔGf° (kJ/mol) | Reference |

| Chlorothis compound | Pb₅(PO₄)₃Cl | -3756.82 | researchgate.net |

| Chlorothis compound | Pb₅(PO₄)₃Cl | -3763 ± 4 | researchgate.net |

| Hydroxythis compound | Pb₅(PO₄)₃OH | -3796.71 | nih.gov |

| Bromthis compound | Pb₅(PO₄)₃Br | -3724.7 ± 4.3 | icm.edu.pl |

This table is interactive. You can sort and filter the data as needed.

Enthalpy of Dissolution (ΔHr) and Temperature Dependence

The dissolution of this compound (Pb5(PO4)3Cl) exhibits a complex dependence on temperature, with research indicating varying enthalpic characteristics under different conditions.

Studies on the solubility of synthetic this compound in the temperature range of 5 to 65 °C have shown that the equilibrium ion activity product increases with temperature. This observation points to a positive enthalpy of dissolution (ΔHr), meaning the reaction is endothermic in this temperature range. The relationship between the solubility product (Ksp) and temperature was found to be nonlinear. For the dissolution reaction:

Pb5(PO4)3Cl ⇌ 5Pb2+ + 3PO43- + Cl-

The thermodynamic parameters have been calculated based on this temperature dependence. mdpi.comresearchgate.netmindat.org One study determined the standard enthalpy of reaction (ΔH°r) to be +101.8 ± 6.0 kJ·mol–1, confirming the endothermic nature of the dissolution process under these specific experimental conditions. mdpi.com

These contrasting findings highlight the significant impact of solution chemistry on the thermodynamic properties of this compound dissolution.

Table 1: Thermodynamic Parameters for this compound Dissolution

| Parameter | Value | Conditions / Notes | Source |

| ΔH°r | +101.8 ± 6.0 kJ·mol–1 | Endothermic; Temperature range 5-65 °C | mdpi.com |

| ΔHr | -199.35 kJ/mol | Exothermic; In the presence of desferrioxamine-B | researchgate.net |

| log Ksp,298 | -79.6 ± 0.15 | At 298 K (25 °C) | mdpi.comresearchgate.net |

| ΔG°r | 454.0 ± 1.7 kJ·mol–1 | Calculated from solubility data | mdpi.comresearchgate.net |

| ΔS°r | -1181 ± 382 J·mol–1·K–1 | Calculated from solubility data | mdpi.comresearchgate.net |

| ΔC°p,r | -1545 ± 388.9 J·mol–1·K–1 | Calculated from solubility data | mdpi.comresearchgate.net |

Thermal Stability and High-Temperature Transformations of this compound

This compound is recognized for its high thermal stability, a crucial factor in its effectiveness for immobilizing lead in environmental applications. nih.govfieldsjournal.org.uk

High-Temperature Behavior and Phase Transitions

Investigations into the thermal behavior of this compound up to 1373 K (1100 °C) have revealed its stability and ultimate decomposition pathway. The mineral melts and decomposes at approximately 1373 K. mdpi.comresearchgate.net Upon melting in the presence of air, it transforms into different lead-containing phases, primarily lead phosphate (Pb3(PO4)2) and lead dioxide (PbO2). mdpi.comresearchgate.net The formation of these highly insoluble products can be advantageous for environmental remediation scenarios involving high temperatures. mdpi.com

There are conflicting reports regarding phase transitions at temperatures below melting. Some differential thermal analysis (DTA) studies have identified a small endothermic peak around 1081 K (808 °C), suggesting a phase transition from the common hexagonal structure to a monoclinic structure. mdpi.comresearchgate.net However, other in-situ high-temperature X-ray diffraction (XRD) and DTA studies have observed no such phase transition before the onset of melting. mdpi.comnih.govresearchgate.net One study using high-pressure and high-temperature Raman spectroscopy up to 973 K (700 °C) also found no evidence of a phase transition within that range. nih.gov A discontinuous change in cell parameters and a distinct drop in the twist angle of the Pb(1)O6 metaprism have been noted around 1100–1200 K, which could be indicative of a structural transition to a phase with lower symmetry. mdpi.comresearchgate.net

Thermal Expansion and Structural Evolution under Elevated Temperatures

As temperature increases, the this compound lattice undergoes thermal expansion. The lattice parameters and unit cell volume increase with elevated temperatures. mdpi.com The expansion is anisotropic, meaning it differs along the crystallographic axes. The linear expansion coefficient along the a-axis is significantly smaller than along the c-axis.

Table 2: Thermal Expansion Coefficients of this compound

| Coefficient | Value (K-1) | Source |

| Volume (αV) | 4.5 (±0.02) × 10-5 | mdpi.comresearchgate.netresearchgate.net |

| Linear, a-axis (αa) | 1.1 (±0.06) × 10-5 | mdpi.com |

| Linear, c-axis (αc) | 2.2 (±0.06) × 10-5 | researchgate.net |

Solid Solution Behavior and Isomorphic Substitution in Pyromorphite

Pyromorphite–Mimetite (Pb₅(PO₄)₃Cl–Pb₅(AsO₄)₃Cl) Solid Solutions

This compound forms a well-documented and continuous solid solution series with its arsenate analogue, mimetite. icm.edu.plbibliotekanauki.pl This substitution involves the replacement of the phosphate (B84403) (PO₄³⁻) group with the arsenate (AsO₄³⁻) group within the crystal lattice.

Experimental studies and analyses of natural samples have confirmed that this compound and mimetite are completely miscible, forming a continuous solid solution series represented by the formula Pb₅(PO₄)₃₋ₓ(AsO₄)ₓCl. icm.edu.plgeoscienceworld.orgminsocam.orgresearchgate.netminsocam.org This complete miscibility is attributable to the similar physicochemical properties of phosphate and arsenate ions. researchgate.net

Thermodynamic investigations of this series reveal important insights into its stability. The solubility products (Kₛₚ) of the end-members differ significantly, with this compound being considerably less soluble (logKₛₚ ≈ -79 to -84.4) than mimetite (logKₛₚ ≈ -76). researchgate.netresearchgate.netpublish.csiro.au Dissolution experiments on synthesized members of the solid solution series have shown that the series behaves ideally. researchgate.netcopernicus.org Thermodynamic modeling indicates a strong tendency for this compound to be preferentially partitioned into the solid phase, meaning the aqueous solution in equilibrium with the solid will be enriched in arsenate relative to the solid's composition. researchgate.net This preferential stability of the phosphate-rich members has implications for the remediation of lead and arsenic contaminated sites, as the formation of even slightly phosphate-substituted mimetite enhances its lattice stability. researchgate.net

Table 1: Thermodynamic Data for the this compound-Mimetite Series

| Compound | Formula | Solubility Product (logKₛₚ) at 25°C | Free Energy of Formation (ΔGᵣ⁰) (kJ/mol) |

|---|---|---|---|

| This compound | Pb₅(PO₄)₃Cl | -79 to -84.4 researchgate.netresearchgate.net | - |

| Mimetite | Pb₅(AsO₄)₃Cl | -76.35 ± 1.01 publish.csiro.au | -2634.3 ± 5.9 publish.csiro.au |

| Solid Solution | Pb₅(PO₄)ₙ(AsO₄)₃₋ₙCl | Varies between end-members researchgate.net | Varies between end-members |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for characterizing the members of the this compound-mimetite solid solution. researchgate.netresearchgate.netgeoscienceworld.org The substitution of the larger, heavier arsenate (AsO₄³⁻) group for the phosphate (PO₄³⁻) group leads to systematic shifts in the vibrational frequencies of the tetrahedral anionic groups. geoscienceworld.org

In Raman spectra, the most intense band corresponding to the ν₁ symmetric stretching mode of the (PO₄)³⁻ tetrahedron in pure this compound appears around 919-947 cm⁻¹. diva-portal.org For pure mimetite, the equivalent ν₁ (AsO₄)³⁻ mode is found at a lower frequency, around 812-816 cm⁻¹. researchgate.netqut.edu.au In members of the solid solution series, both sets of bands can be observed, and their positions and relative intensities correlate with the As/(P + As) ratio. researchgate.net This allows for the quantitative determination of the composition of intermediate members. researchgate.net

Similarly, FTIR spectra show characteristic absorption bands for both phosphate and arsenate groups. researchgate.netgeoscienceworld.org For this compound, the ν₃ and ν₁ stretching vibrations occur between 953 cm⁻¹ and 1049 cm⁻¹, while for mimetite, the corresponding arsenate vibrations are at lower wavenumbers. researchgate.netgeoscienceworld.org Studies on synthetic solid solutions demonstrate a clear and systematic shift in band positions with changing composition, confirming the formation of a true solid solution rather than a simple physical mixture. researchgate.net

This compound–Vanadinite (Pb₅(PO₄)₃Cl–Pb₅(VO₄)₃Cl) Solid Solutions

The solid solution series between this compound and its vanadate (B1173111) analogue, vanadinite, is more complex than the this compound-mimetite series. While early experimental work suggested complete solid solution exists, minsocam.org more recent studies on natural samples from oxidation zones indicate that the miscibility is limited and asymmetrical under these conditions. icm.edu.plbibliotekanauki.plgeoscienceworld.orgminsocam.orgresearchgate.net

Analyses of coexisting this compound and vanadinite show that this compound can incorporate only a small amount of the vanadinite component (up to ~3 mol%), whereas vanadinite can accept a much larger proportion of the this compound component (up to ~39 mol%). geoscienceworld.orgminsocam.orgresearchgate.net This suggests the presence of an asymmetrical solvus between the two end-members at the low temperatures typical of supergene environments. geoscienceworld.orgresearchgate.net However, other spectroscopic and experimental studies have demonstrated that a complete and continuous solid solution can be synthesized. icm.edu.plbibliotekanauki.pl This discrepancy may relate to the conditions of formation, such as temperature and pH. icm.edu.plbibliotekanauki.pl

Vibrational spectroscopy can also distinguish members of this series. The substitution of vanadium for phosphorus results in systematic shifts in the positions of Raman and FTIR bands. agh.edu.plagh.edu.plresearchgate.net In the spectra of intermediate members, bands characteristic of both (PO₄)³⁻ and (VO₄)³⁻ tetrahedra are present, and their positions correlate with the P/(P+V) ratio in the crystal structure. agh.edu.plagh.edu.pl

Complex Multi-Component Solid Solution Systems Involving this compound

In natural geological settings, this compound often participates in more complex solid solutions involving the simultaneous substitution of both arsenate and vanadate. These ternary systems, with the general formula Pb₅(PO₄, AsO₄, VO₄)₃Cl, are found in the oxidation zones of lead deposits. icm.edu.plresearchgate.net

The study of polymineralic crystals reveals intricate compositional zoning, with distinct zones of this compound, mimetite, and vanadinite, as well as intermediate compositions. icm.edu.pl Electron probe microanalysis of such crystals has shown limited miscibility between all three components in a single phase, with most analyses clustering around 10 mol% of a ternary solid solution, and a maximum observed value of about 30 mol%. icm.edu.pl These complex crystals often show sharp boundaries between zones of different compositions, reflecting formation from fluids with fluctuating chemical compositions over time. icm.edu.plgeoscienceworld.org For instance, crystals have been observed with cores of this compound and vanadinite, intermediate zones of mimetite, and outer mantles of vanadinite, indicating a complex growth history. icm.edu.pl

Advanced Characterization Techniques and Spectroscopic Analysis of Pyromorphite

X-ray Diffraction Techniques

X-ray diffraction (XRD) is a cornerstone technique for the analysis of crystalline materials like pyromorphite. carleton.edu By bombarding the material with X-rays and analyzing the diffraction pattern produced, researchers can deduce information about the atomic arrangement within the crystal lattice. carleton.educreative-biostructure.com

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical method used extensively for the phase identification and purity assessment of crystalline materials. carleton.edunorthwestern.eduscirp.org In the context of this compound, PXRD is instrumental in confirming the synthesis of the correct mineral phase and ensuring the absence of crystalline impurities. northwestern.eduncl.ac.uk The technique involves irradiating a finely ground powder sample with monochromatic X-rays. carleton.edu The random orientation of the crystallites in the powder ensures that all possible diffraction planes are exposed to the X-ray beam, generating a characteristic diffraction pattern. carleton.edu

This pattern serves as a unique fingerprint for this compound, allowing for its unambiguous identification by comparing the experimental data with standard reference patterns from databases like the International Centre for Diffraction Data (ICDD). carleton.eduscirp.org Furthermore, PXRD data is crucial for the precise determination and refinement of the unit cell parameters of this compound. northwestern.educreative-biostructure.com By analyzing the positions of the diffraction peaks, the dimensions of the hexagonal unit cell (a and c lattice parameters) can be calculated with high accuracy. mdpi.comresearchgate.net This is particularly important when studying the effects of ionic substitutions on the this compound structure, as changes in the unit cell dimensions can indicate the incorporation of foreign ions. diva-portal.org

Table 1: Representative Unit Cell Parameters of this compound Determined by PXRD

| Sample | a (Å) | c (Å) | V (ų) | Reference |

| Natural this compound (298 K) | 9.863 | 7.334 | 618.3 | mdpi.com |

| Synthetic this compound | 9.865 | 7.345 | 619.2 | researchgate.net |

This table presents typical unit cell parameters for natural and synthetic this compound as determined by powder X-ray diffraction. The values of 'a' and 'c' represent the lengths of the crystallographic axes in the hexagonal system, and 'V' is the unit cell volume.

For a more comprehensive and precise determination of the crystal structure, single-crystal X-ray diffraction (SCXRD) is the definitive technique. creative-biostructure.compatnawomenscollege.in Unlike PXRD, which uses a powdered sample, SCXRD requires a small, well-formed single crystal of this compound. patnawomenscollege.in This crystal is mounted on a goniometer and rotated in a monochromatic X-ray beam. The resulting diffraction pattern consists of a series of discrete spots, each with a specific intensity. creative-biostructure.com

By collecting a complete set of these diffraction intensities at various crystal orientations, a three-dimensional map of the electron density within the crystal can be constructed. patnawomenscollege.in This allows for the precise determination of atomic positions, bond lengths, and bond angles. creative-biostructure.compatnawomenscollege.in SCXRD studies have been fundamental in elucidating the detailed atomic arrangement of this compound, confirming its apatite-type structure. diva-portal.org These studies have provided high-precision refinements of the crystal structure, revealing the coordination environments of the lead, phosphorus, and chlorine atoms. diva-portal.orgresearchgate.net Furthermore, SCXRD is invaluable for investigating the structural effects of elemental substitutions, such as the incorporation of rare earth elements into the this compound lattice, by identifying the specific crystallographic sites occupied by the substituent ions. diva-portal.orgresearchgate.net

To understand the thermal behavior and stability of this compound, in-situ high-temperature powder X-ray diffraction (HT-PXRD) is employed. mdpi.comresearchgate.net This technique involves collecting PXRD patterns while the sample is heated to elevated temperatures in a controlled environment. mdpi.comresearchgate.net By monitoring the changes in the diffraction pattern as a function of temperature, researchers can study thermal expansion, phase transitions, and decomposition processes. mdpi.comresearchgate.net

Studies on this compound have shown that its lattice parameters increase with rising temperature, indicating thermal expansion. mdpi.comresearchgate.net HT-PXRD allows for the calculation of thermal expansion coefficients, which describe the extent of this expansion. mdpi.comresearchgate.net These studies have also revealed that this compound can undergo decomposition at very high temperatures, with the formation of new crystalline phases. mdpi.comresearchgate.net For instance, at temperatures around 1373 K, this compound has been observed to melt and decompose into lead phosphate (B84403) and lead dioxide in the presence of air. mdpi.comresearchgate.net

Table 2: Thermal Expansion Coefficients of this compound

| Parameter | Value (K⁻¹) | Reference |

| Volume Expansion Coefficient (αᵥ) | 4.5 (±0.02) × 10⁻⁵ | mdpi.comresearchgate.net |

| Linear Expansion Coefficient (αₐ) | 1.3 (±0.06) × 10⁻⁵ | mdpi.comresearchgate.net |

| Linear Expansion Coefficient (αc) | 2.2 (±0.06) × 10⁻⁵ | mdpi.comresearchgate.net |

This table shows the anisotropic thermal expansion coefficients for this compound, indicating that the expansion is different along the 'a' and 'c' crystallographic axes.

Electron Microscopy and Microanalysis

Electron microscopy techniques are indispensable for visualizing the morphology and determining the elemental composition of this compound at the micro- and nanoscale. semineral.esresearchgate.net These methods use a focused beam of electrons to interact with the sample, generating signals that provide detailed information about its physical and chemical characteristics. semineral.esresearchgate.net

Scanning electron microscopy (SEM) is a powerful tool for examining the surface topography, morphology, and texture of this compound crystals. semineral.esfilab.fr In SEM, a focused beam of electrons is scanned across the surface of the sample. scielo.br The interaction of the electron beam with the sample generates various signals, including secondary electrons and backscattered electrons, which are used to form an image. scielo.br

Secondary electron imaging provides high-resolution images of the surface features, revealing the size, shape, and habit of this compound crystals. semineral.es This is particularly useful for observing the characteristic hexagonal prismatic morphology of well-formed this compound crystals. researchgate.net Backscattered electron imaging, on the other hand, is sensitive to variations in atomic number, allowing for the differentiation of phases with different chemical compositions within a sample. scielo.br SEM has been widely used to characterize both natural and synthetic this compound, providing valuable insights into its crystal growth and surface characteristics. diva-portal.orgscielo.br

Coupled with SEM, energy dispersive X-ray spectroscopy (EDS or EDXA) is a standard technique for determining the elemental composition of this compound. oxinst.comnanoscience.com When the electron beam of the SEM strikes the sample, it can cause the ejection of inner-shell electrons from the atoms. libretexts.orgazolifesciences.com Electrons from higher energy shells then drop to fill these vacancies, releasing energy in the form of characteristic X-rays. libretexts.orgazolifesciences.com

The energy of these X-rays is unique to each element, allowing for qualitative elemental identification. oxinst.comlibretexts.org By measuring the intensity of the characteristic X-rays, a quantitative analysis of the elemental composition can also be performed. oxinst.commyscope.training EDS is routinely used to confirm the presence of lead, phosphorus, and chlorine in this compound and to detect the presence of any substituting elements. diva-portal.orgscielo.br This technique provides rapid, localized chemical analysis, making it an essential tool for verifying the composition of synthesized this compound and for studying compositional variations in natural samples. nanoscience.commyscope.training

Wavelength Dispersive Spectroscopy (WDS) and Electron Microprobe Analysis

Wavelength Dispersive Spectroscopy (WDS) combined with Electron Microprobe Analysis (EPMA) serves as a powerful, non-destructive technique for obtaining precise quantitative chemical compositions of this compound. psu.edu This method involves bombarding the mineral specimen with a focused electron beam, which causes the atoms in the sample to emit characteristic X-rays. psu.eduufl.edu The WDS system then separates these X-rays based on their specific wavelengths, allowing for the identification and quantification of the constituent elements. ufl.edu

This technique is particularly adept at analyzing elemental concentrations from major to trace levels, with detection limits that can reach as low as 100 parts per million (ppm) and even 10 ppm under optimized conditions. ufl.edu EPMA can analyze all elements from beryllium to uranium, providing a comprehensive elemental profile of the this compound sample. psu.edu The high spectral resolution of WDS is a significant advantage over Energy Dispersive Spectroscopy (EDS), as it can clearly distinguish between elements with overlapping X-ray energy peaks. psu.eduufl.edu

In the study of this compound, EPMA with WDS is crucial for:

Determining Stoichiometry: Accurately measuring the ratios of lead (Pb), phosphorus (P), oxygen (O), and chlorine (Cl) to confirm the mineral's formula, Pb₅(PO₄)₃Cl.

Identifying Substitutions: Quantifying the presence of substituting ions within the crystal lattice. For instance, studies have used EPMA to analyze the incorporation of lanthanum (La) along with charge-compensating ions like sodium (Na⁺) and potassium (K⁺) into the this compound structure. diva-portal.orgresearchgate.net

Mapping Elemental Distribution: By scanning the electron beam across the sample surface, EPMA can generate maps that visualize the spatial distribution of different elements, revealing compositional zoning or the presence of micro-inclusions. ufl.edu

For the analysis of La-doped this compound, researchers have utilized EPMA operating at an accelerating voltage of 15 kV and a probe current of 15 nA. diva-portal.org The analysis employed specific standards for each element, such as fluorapatite (B74983) for phosphorus and crocoite for lead, to ensure accuracy. diva-portal.org

Table 1: EPMA/WDS Operating Conditions and Standards for this compound Analysis

| Parameter | Value/Setting | Purpose |

| Accelerating Voltage | 15 kV | To excite characteristic X-rays from the elements of interest. |

| Probe Current | 15 nA | Provides sufficient X-ray intensity for detection and quantification. |

| Beam Diameter | 1–5 µm | Allows for highly localized "spot" analysis of the sample. diva-portal.org |

| Peak Count Time | 20 s | Duration for measuring the intensity of the characteristic X-ray peak. diva-portal.org |

| Background Count Time | 10 s | Duration for measuring the background signal to improve accuracy. diva-portal.org |

| Phosphorus (P) Standard | Fluorapatite (Kα line, PET crystal) | A reference material with a known phosphorus concentration for calibration. diva-portal.org |

| Lead (Pb) Standard | Crocoite (Mα line, PET crystal) | A reference material with a known lead concentration for calibration. diva-portal.org |

| Chlorine (Cl) Standard | Tugtupite (Kα line, PET crystal) | A reference material with a known chlorine concentration for calibration. diva-portal.org |

| Lanthanum (La) Standard | Synthetic LaPO₄ (Lα, LiF crystal) | A reference material for quantifying lanthanum substitution. diva-portal.org |

This detailed quantitative analysis is fundamental for understanding the crystal chemistry of this compound and how its composition can vary through ionic substitutions.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, are indispensable for investigating the molecular structure and chemical bonding within this compound. agh.edu.plresearchgate.netdiva-portal.org These methods probe the vibrational modes of the phosphate (PO₄) and hydroxyl (OH) groups in the mineral's crystal lattice.

Raman Spectroscopy for Molecular Structure and Impurity Detection